
3,4-Bis(Hydroxymethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(Hydroxymethyl)thiophene is a heterocyclic compound with the molecular formula C6H8O2S It contains a thiophene ring substituted with two hydroxymethyl groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(Hydroxymethyl)thiophene typically involves the reaction of thiophene with formaldehyde under acidic conditions. One common method is the hydroxymethylation of thiophene using formaldehyde and a strong acid catalyst such as hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the thiophene ring to form the hydroxymethyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and the use of efficient catalysts.
化学反应分析
Types of Reactions
3,4-Bis(Hydroxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced to form thiophene derivatives with reduced hydroxymethyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Diformylthiophene or 3,4-Dicarboxythiophene.
Reduction: this compound derivatives with reduced hydroxymethyl groups.
Substitution: Thiophene derivatives with substituted functional groups at the 3 and 4 positions.
科学研究应用
3,4-Bis(Hydroxymethyl)thiophene has several applications in scientific research:
Conducting Polymers: It is used in the development of conducting polymers due to its ability to form stable, conductive materials.
Organic Electronics: The compound and its derivatives are utilized in organic thin-film transistors and photovoltaic devices.
Electropolymerization: Research has focused on the electropolymerization behavior of its derivatives, contributing to the development of polymers with potential optoelectronic applications.
作用机制
The mechanism of action of 3,4-Bis(Hydroxymethyl)thiophene involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. In conducting polymers, the compound’s ability to undergo redox reactions plays a crucial role in its conductive properties.
相似化合物的比较
Similar Compounds
3,4-Ethylenedioxythiophene: A widely used compound in conducting polymers with similar applications in organic electronics.
3,4-Dimethoxythiophene: Another thiophene derivative with applications in polymer chemistry and materials science.
Uniqueness
3,4-Bis(Hydroxymethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, making it a versatile building block for various applications.
属性
IUPAC Name |
[4-(hydroxymethyl)thiophen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVBDQQMMKMNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
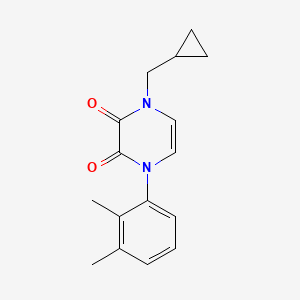

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)
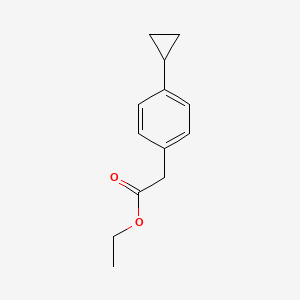
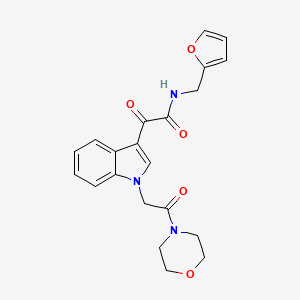
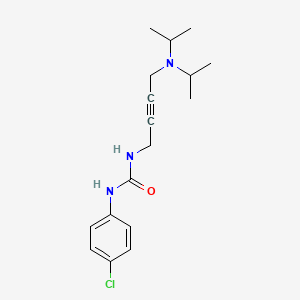
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2561138.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)
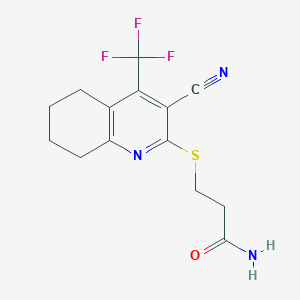
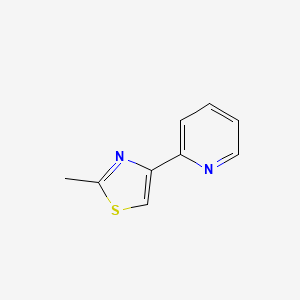
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2561146.png)
![3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561148.png)
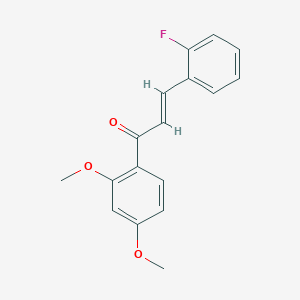
![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)
